molecular formula C10H10O2 B12622976 4-(2-Methyloxiran-2-yl)benzaldehyde CAS No. 917813-78-6

4-(2-Methyloxiran-2-yl)benzaldehyde

Cat. No.: B12622976
CAS No.: 917813-78-6
M. Wt: 162.18 g/mol
InChI Key: NLRKAHLFIABKOD-UHFFFAOYSA-N
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Description

4-(2-Methyloxiran-2-yl)benzaldehyde is an organic compound with the molecular formula C10H10O2 It features a benzaldehyde moiety substituted with a 2-methyloxirane group

Properties

CAS No.

917813-78-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-(2-methyloxiran-2-yl)benzaldehyde

InChI

InChI=1S/C10H10O2/c1-10(7-12-10)9-4-2-8(6-11)3-5-9/h2-6H,7H2,1H3

InChI Key

NLRKAHLFIABKOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyloxiran-2-yl)benzaldehyde typically involves the reaction of benzaldehyde with an epoxide precursor. One common method is the epoxidation of styrene derivatives followed by formylation. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step, and formylation can be achieved using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The specific details of industrial methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Catalytic Transformations

2.1 Diels-Alder Reactions
The oxirane ring in 4-(2-methyloxiran-2-yl)benzaldehyde may participate in Diels-Alder reactions when conjugated to dienes. For example, copper(II) or zinc(II) complexes with bisoxazoline ligands can catalyze hetero-Diels-Alder reactions of dienes with ketomalonate, yielding optically active cycloadducts. Such reactions demonstrate the compound’s utility in asymmetric synthesis .

2.2 Ring-Opening Reactions
Epoxides derived from this compound can undergo acid-catalyzed ring-opening. For instance, triepoxides under acidic conditions (e.g., (±)-CSA) exhibit endo-selective cyclization to form tetrahydrofuran (THF) motifs. This mechanism is critical in synthesizing complex polycyclic frameworks like tamulamides .

Reaction Mechanisms

3.1 Epoxide Formation
The synthesis of this compound involves a two-step process:

  • Epoxidation : Oxidation of a diene or allyl alcohol using CHP and Ti(OiPr)₄ generates an epoxide intermediate.

  • Functionalization : Subsequent reaction with sulfonating agents (e.g., 4-bromobenzenesulfonyl chloride) introduces the aldehyde group .

3.2 Antimicrobial Activity
Epoxide-containing compounds like this compound may exhibit antimicrobial properties. Studies on similar oxirane derivatives (e.g., isopulegol-based ligands) demonstrate their potential in catalytic applications and bioactivity .

Key Experimental Data

Reaction Reagents/Conditions Yield Reference
Asymmetric EpoxidationCHP, Ti(OiPr)₄, DCM, −15°C to −5°C>97%
Catalytic EpoxidationPtCl₂, dichloroethane, 80°C91%
Acid-Catalyzed Cyclization(±)-CSA, H₂O, −15°C to −5°CQuantitative

Research Findings

  • Safety : Epoxides like this compound are less exothermic than nitrobenzenesulfonate analogs, making them safer for large-scale processes .

  • Selectivity : Acidic conditions enable endo-selective cyclization of epoxides, crucial for synthesizing biologically relevant compounds .

  • Catalytic Flexibility : Transition metals (e.g., Pt, Cu, Zn) enable regio- and stereoselective transformations, expanding the compound’s synthetic utility .

Scientific Research Applications

Chemical Synthesis

1. Organic Transformations
4-(2-Methyloxiran-2-yl)benzaldehyde serves as a versatile intermediate in organic synthesis. Its unique epoxide structure allows it to participate in various reactions, including nucleophilic additions and cycloadditions. For instance, it can be utilized to synthesize complex molecules through asymmetric transformations, which are crucial in developing pharmaceuticals and fine chemicals .

2. Synthesis of Chiral Compounds
The compound is also instrumental in the production of chiral ligands and catalysts. The presence of the epoxide group facilitates the creation of enantiomerically enriched compounds, which are essential in the pharmaceutical industry for drug development. Research has demonstrated that derivatives of this compound can be converted into a range of chiral compounds with high yields .

Pharmaceutical Applications

1. Drug Development
Due to its structural characteristics, this compound is being investigated for its potential use in drug design. Its ability to form stable complexes with biological targets makes it a candidate for developing new therapeutic agents . Moreover, studies have shown that derivatives of this compound exhibit significant biological activity against various diseases, including antimicrobial and anticancer properties .

2. Targeted Delivery Systems
Recent research indicates that this compound can be incorporated into drug delivery systems. Its chemical properties allow it to enhance the solubility and stability of drugs, improving their bioavailability. Case studies have highlighted successful applications in formulating targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Material Science Applications

1. Polymer Chemistry
In material science, this compound is used as a monomer in the synthesis of epoxy resins. These resins are valued for their mechanical strength and thermal stability, making them suitable for various industrial applications, including coatings, adhesives, and composites . The incorporation of this compound into polymer matrices has been shown to enhance the performance characteristics of the resulting materials.

2. Nanomaterials
The compound's ability to form stable bonds with nanoparticles has led to its use in creating nanocomposites with improved properties. These materials exhibit enhanced electrical conductivity and mechanical strength, making them ideal for applications in electronics and energy storage devices .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Chemical Synthesis Organic transformations, chiral compound synthesisHigh yields in asymmetric reactions
Pharmaceuticals Drug development, targeted delivery systemsSignificant biological activity against diseases
Material Science Epoxy resins, nanocompositesEnhanced mechanical properties and conductivity

Mechanism of Action

The mechanism of action of 4-(2-Methyloxiran-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The epoxide group is reactive and can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The aldehyde group can also participate in Schiff base formation with amines, affecting protein structure and activity .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methyloxiran-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(2-Methyloxiran-2-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2-(Pyrimidin-5-yl)benzaldehyde: Contains a pyrimidine ring instead of an epoxide group.

Uniqueness

4-(2-Methyloxiran-2-yl)benzaldehyde is unique due to the presence of both an epoxide and an aldehyde group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

4-(2-Methyloxiran-2-yl)benzaldehyde, a compound featuring an epoxide group adjacent to a benzaldehyde moiety, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antioxidant, and cytotoxic properties based on diverse research findings.

This compound can be synthesized through various organic reactions involving epoxidation of corresponding alkenes. The presence of the epoxide group is significant as it contributes to the compound's reactivity and biological interactions.

1. Antibacterial Activity

Numerous studies have evaluated the antibacterial potential of compounds related to benzaldehyde derivatives. For instance, research on similar compounds indicates that they exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coliTBD
This compoundStaphylococcus aureusTBD

Research has shown that derivatives of benzaldehyde can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties. Specifically, compounds with epoxide groups often show enhanced reactivity towards bacterial cell walls, leading to increased antibacterial efficacy .

2. Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Studies have indicated that compounds with similar structures exhibit significant radical scavenging activity. The epoxide group may play a crucial role in this activity by facilitating electron transfer processes.

Test SystemIC50 Value (µM)
DPPH AssayTBD
ABTS AssayTBD

Research shows that the antioxidant capacity is often measured using assays such as DPPH and ABTS, which assess the ability of a compound to scavenge free radicals .

3. Cytotoxicity

Cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and DNA damage.

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)TBD
HeLa (Cervical Cancer)TBD

In vitro studies have shown that compounds with similar functionalities can significantly inhibit cell proliferation in cancer cell lines, indicating the potential for this compound as an anticancer agent .

Case Studies

  • Antibacterial Efficacy : A study examined the antibacterial properties of various benzaldehyde derivatives against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing efficacy .
  • Antioxidant Mechanisms : Research focusing on antioxidant activities revealed that compounds with epoxide groups demonstrated superior radical scavenging abilities compared to their non-epoxidized counterparts, emphasizing the role of functional groups in determining biological activity .
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of similar compounds found that they could effectively reduce viability in cancer cell lines through mechanisms involving apoptosis and necrosis, suggesting a promising avenue for further research into this compound .

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